Cas no 53123-67-4 (sorbitol pentaacrylate)
sorbitol pentaacrylate structure
Product Name:sorbitol pentaacrylate
CAS No:53123-67-4
MF:C21H24O11
MW:452.408667564392
CID:937981
PubChem ID:44607806
Update Time:2025-04-19
sorbitol pentaacrylate Chemical and Physical Properties
Names and Identifiers
-
- sorbitol pentaacrylate
- [(2R,3R,4R,5S)-6-hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate
- 53123-67-4
- WNIXCOAEDWUJQP-OCYQJKLISA-N
- (2R,3R,4R,5S)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacrylate
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- Inchi: 1S/C21H24O11/c1-6-15(23)28-12-14(30-17(25)8-3)21(32-19(27)10-5)20(31-18(26)9-4)13(11-22)29-16(24)7-2/h6-10,13-14,20-22H,1-5,11-12H2/t13-,14+,20+,21+/m0/s1
- InChI Key: WNIXCOAEDWUJQP-OCYQJKLISA-N
- SMILES: O(C(C=C)=O)[C@H]([C@@H](COC(C=C)=O)OC(C=C)=O)[C@@H]([C@H](CO)OC(C=C)=O)OC(C=C)=O
Computed Properties
- Exact Mass: 452.13200
- Monoisotopic Mass: 452.13186158g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 32
- Rotatable Bond Count: 20
- Complexity: 768
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 152Ų
Experimental Properties
- PSA: 151.73000
- LogP: 0.09910
sorbitol pentaacrylate Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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